2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)7-8-16(17)23-12-18(21)19-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXAZPOBTQRCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354478 | |
| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-66-1 | |
| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a molecular formula of C18H19NO4 and a molecular weight of approximately 313.35 g/mol. This compound features a unique structure characterized by an ethoxy group, a formyl group, and a phenoxy linkage, which contribute to its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties, warranting further investigation into its biological mechanisms and therapeutic applications.
The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets such as enzymes and receptors. The presence of the formyl and acetamide groups may enhance its binding affinity to these targets, influencing biochemical pathways critical for cellular function.
Potential Interaction Pathways
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors that regulate inflammatory responses or cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound possess significant anticancer properties. For instance, research on related α-aminophosphonates has shown strong inhibitory activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains. For example, derivatives with phenoxy linkages have shown effectiveness against E. coli and other pathogens, indicating that further investigation into the antimicrobial spectrum of this compound could be fruitful.
Case Studies
- Anticancer Efficacy : A study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
- Antimicrobial Testing : In vitro assays conducted on bacterial strains revealed that compounds with similar functionalities to this compound had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting potential as new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Functional Groups : The formyl and acetamide groups are crucial for enhancing bioactivity.
- Substituent Effects : Variations in the phenyl rings, such as the presence of electron-donating or withdrawing groups, significantly affect the compound's potency against different biological targets.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Acetamides
Key Observations :
- Substituent Effects : The presence of a 3-methylphenyl group in the target compound contrasts with halogenated (e.g., chloro in ) or hydroxylated (e.g., Compound 31 in ) analogs, which may alter solubility and crystallinity. Trichloroacetamides (e.g., ) exhibit distinct solid-state geometries due to strong electron-withdrawing effects.
- Synthetic Efficiency : Yields for related compounds vary significantly (54–82%), suggesting that steric hindrance from bulky substituents (e.g., 3-methylphenyl) or sensitive functional groups (e.g., formyl) may reduce reaction efficiency in the target compound .
Key Observations :
- Receptor Specificity: Unlike pyridazinone-based acetamides (FPR2 agonists ), the target compound’s activity remains underexplored but may be inferred from its formyl group, which is associated with receptor-binding capabilities in other analogs.
- Antimicrobial Potential: Phenoxy acetamides with sulfonylpiperazine moieties exhibit strong antifungal activity , whereas the target compound’s ethoxy and formyl groups may offer divergent interactions with microbial targets.
Structural Confirmation :
- NMR Analysis : Similar to Compounds 30–32 , the target compound’s structure would be confirmed via ¹H-NMR (e.g., formyl proton at δ ~10 ppm) and ¹³C-NMR (carbonyl carbons at δ ~165–170 ppm).
- Crystallography : Meta-substituted trichloro-acetamides demonstrate that electron-withdrawing groups (e.g., formyl) can influence crystal packing and hydrogen-bonding networks .
Preparation Methods
Formation of the Ether Linkage
The initial step often involves the reaction of 4-hydroxybenzaldehyde with ethyl bromide or another ethylating agent in the presence of a base such as potassium carbonate. This reaction forms the ether linkage necessary for subsequent steps.
- Reagents: 4-hydroxybenzaldehyde, ethyl bromide, potassium carbonate
- Solvent: Acetone or dimethylformamide (DMF)
- Conditions: Stirring at room temperature for several hours
Introduction of the Formyl Group
Following the formation of the ether, a formyl group is introduced via a Vilsmeier-Haack reaction or similar method. This step typically requires phosphorus oxychloride and dimethylformamide.
- Reagents: Ether compound from previous step, phosphorus oxychloride, dimethylformamide
- Conditions: Heating under reflux for several hours
Acetamide Formation
The final step involves reacting the formyl compound with 3-methyl aniline in the presence of acetic anhydride or acetyl chloride to form the acetamide.
- Reagents: Formyl compound, 3-methyl aniline, acetic anhydride
- Conditions: Stirring at elevated temperatures (e.g., 60 °C) for several hours
The overall yield of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide can vary based on reaction conditions and purification techniques used. Typically, yields range from 50% to 80%.
Yield Table
| Step | Typical Yield (%) |
|---|---|
| Ether Formation | 70 |
| Formyl Group Introduction | 60 |
| Acetamide Formation | 75 |
| Overall Synthesis Yield | 50 - 80 |
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
For the final compound:
- 1H NMR (CDCl3): δ values indicating protons in various environments.
- Mass Spectrometry: m/z corresponding to molecular weight.
- IR Spectrum: Characteristic peaks corresponding to functional groups.
The preparation of this compound involves a series of well-defined synthetic steps that require careful control of reaction conditions and purification processes. The methodologies outlined provide a robust framework for synthesizing this compound while ensuring high yields and purity suitable for further applications in medicinal chemistry or as intermediates in organic synthesis.
Q & A
Q. What are common synthetic pathways for synthesizing 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide?
- Methodological Answer : Synthesis of structurally related acetamides typically involves multi-step reactions. For example:
Substitution Reactions : Reacting substituted phenols (e.g., 2-ethoxy-4-formylphenol) with chloroacetyl chloride under alkaline conditions to form intermediate esters.
Amide Coupling : Condensation of the intermediate with aniline derivatives (e.g., 3-methylaniline) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
Purification : Column chromatography or recrystallization from toluene/ethanol mixtures to isolate the final product .
- Key Considerations : Optimize reaction pH and temperature to avoid side reactions (e.g., hydrolysis of the formyl group).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, as acetamides may release irritants during heating .
- First Aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Sample Preparation : Grow single crystals via slow evaporation of a saturated solution in toluene or ethanol .
- Data Collection : Use a diffractometer to measure bond lengths, angles, and dihedral angles. For example, the dihedral angle between the acetamide group and the phenyl ring can clarify conformational stability .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) to predict packing behavior and solubility .
Q. What computational strategies can optimize reaction conditions for this compound?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and energetics of key steps (e.g., amide bond formation) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
- Validation : Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol reactions) before scaling up .
Q. How can researchers address contradictions in reported biological activity data for similar acetamides?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published studies (e.g., IC₅₀ values) and normalize using standardized assays (e.g., cell viability assays with controls) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy groups) to identify key functional groups influencing activity .
- Reproducibility Testing : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
